7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of 1-Hydroxybisphosphonates: New 1-hydroxybisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine, a class of compounds with potential biological interest, were synthesized and characterized using spectroscopic data, with X-ray diffractometry studies confirming the proposed structures (Teixeira et al., 2013).
Optical and Electronic Properties
- Structural and Optical Characteristics: Pyridine derivatives, including 1H-pyrazolo[4,3-b]pyridine, were characterized for their thermal, structural, optical, and diode characteristics. The optical functions of these compounds were determined using transmittance and reflectance spectra (Zedan et al., 2020).
Chemical Synthesis and Transformations
- Methyl 4,7-Dihydro-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylates Synthesis: Novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared through a two-step procedure, involving semiempirical calculations to reveal preferred geometries (Verdecia et al., 1996).
- Ultrasound-Assisted Synthesis as Corrosion Inhibitors: Pyrazolopyridine derivatives were synthesized using ultrasonic irradiation, investigated for their effect on corrosion of mild steel, displaying properties of mixed-type inhibitors (Dandia et al., 2013).
Heterocyclic Synthesis
- Synthesis of Pyrazolo[4,3-c]Pyridine C-Ribonucleosides: A process for synthesizing pyrazolo[4,3-c]pyridine C-ribonucleosides, related to 7-substituted 3-deazaxanthosine and -guanosine analogs, was developed (Prhavc & Kobe, 1996).
- New Pyrazolo(3,4-b)Pyridines Synthesis: Various pyrazolo[3,4-b]pyridine derivatives were synthesized, contributing to the field of heterocyclic synthesis (Gad-Elkareem et al., 2007).
Biomedical Applications
- Biomedical Applications Review: A comprehensive review covering the synthesis, substituent diversity, and biomedical applications of pyrazolo[3,4-b]pyridines, highlighting the relevance of these compounds in biomedical research (Donaire-Arias et al., 2022).
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine is Cyclin-dependent kinases (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting well into the CDK2 active site through essential hydrogen bonding . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine affects the cell cycle, a critical biochemical pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine’s action is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against certain cell lines . Additionally, it has been observed to induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . By inhibiting CDKs, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can modulate cell cycle progression and potentially halt the proliferation of cancer cells. Additionally, this compound may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, it can inhibit the activity of CDKs, leading to cell cycle arrest and subsequent apoptosis. Furthermore, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine involves its binding interactions with specific biomolecules. This compound binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can lead to sustained inhibition of CDK activity and persistent cell cycle arrest.
Dosage Effects in Animal Models
The effects of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine in animal models are dose-dependent. At lower doses, this compound can effectively inhibit CDK activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of CDKs, which play a crucial role in regulating the cell cycle and cellular metabolism . Additionally, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine may affect the levels of metabolites and metabolic flux within cells by modulating the activity of other enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, allowing it to accumulate in target tissues . Once inside the cells, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine can bind to proteins and other biomolecules, influencing its localization and distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine may localize to the nucleus, where it can interact with CDKs and other nuclear proteins to exert its effects on cell cycle regulation and gene expression.
Properties
IUPAC Name |
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYZRPHAMFVUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470475 | |
Record name | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-38-9 | |
Record name | 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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